molecular formula C13H15NO3 B1405084 1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-methoxyethanone CAS No. 1904468-47-8

1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-methoxyethanone

Cat. No. B1405084
M. Wt: 233.26 g/mol
InChI Key: HLIQRNRIEMCAPY-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Photochemical Transformations

Research by Plíštil et al. (2006) on the photochemistry of 2-alkoxymethyl-5-methylphenacyl chloride and benzoate demonstrated that irradiation in dry, nonnucleophilic solvents can lead to the formation of 3-alkoxy-6-methylindan-1-ones. This process involves 1,5-hydrogen migration and cyclization of photoenols, suggesting potential applications in synthetic organic chemistry due to the remarkable selectivity of these photoreactions (Plíštil, Šolomek, Wirz, Heger, & Klán, 2006).

Chiral Building Blocks

Izquierdo et al. (2001) described the lipase-mediated resolution of 1,3-butanediol derivatives, highlighting the synthesis of chiral building blocks for pheromone enantiosynthesis. This study illustrates the potential of utilizing enzymatic reactions to achieve high enantiomeric excesses, which could be relevant for the development of chiral compounds related to "1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-methoxyethanone" (Izquierdo, Plaza, Rodríguez, Tamayo, & Martos, 2001).

Aldose Reductase Inhibitors

A study by Da Settimo et al. (2003) on cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives revealed a novel class of aldose reductase inhibitors. These compounds showed promise in preventing cataract development, suggesting potential therapeutic applications for related indole-based compounds (Da Settimo, Primofiore, Da Settimo, La Motta, Simorini, Novellino, Greco, Lavecchia, & Boldrini, 2003).

Fluorescent Labeling Reagents

Hirano et al. (2004) developed 6-methoxy-4-quinolone, a novel fluorophore derived from 5-methoxyindole-3-acetic acid, demonstrating strong fluorescence in a wide pH range. This research suggests the potential use of similar compounds for biomedical analysis and fluorescent labeling (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have a specific question about a different compound, feel free to ask!


properties

IUPAC Name

1-(5-acetyl-2,3-dihydroindol-1-yl)-2-methoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-9(15)10-3-4-12-11(7-10)5-6-14(12)13(16)8-17-2/h3-4,7H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIQRNRIEMCAPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-methoxyethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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